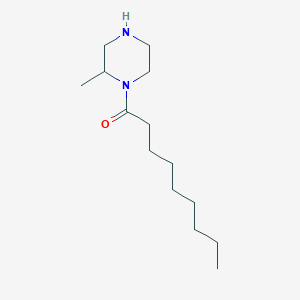

1-(2-Methylpiperazin-1-yl)nonan-1-one

Description

1-(2-Methylpiperazin-1-yl)nonan-1-one is a secondary amine derivative featuring a piperazine ring substituted with a methyl group at the 2-position and a nonanoyl (nine-carbon ketone) chain. This compound is commercially available for research purposes, as noted in supplier catalogs .

Key features:

- Molecular formula: C₁₄H₂₈N₂O (inferred from structural analogs) .

- Functional groups: Piperazine ring (with 2-methyl substitution), nonanoyl ketone chain.

- Applications: Primarily used in synthetic chemistry and pharmacological research, though specific biological data for this compound remain sparse in publicly available literature .

Properties

IUPAC Name |

1-(2-methylpiperazin-1-yl)nonan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c1-3-4-5-6-7-8-9-14(17)16-11-10-15-12-13(16)2/h13,15H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSFKRRQZTJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylpiperazin-1-yl)nonan-1-one typically involves the reaction of 2-methylpiperazine with nonanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Methylpiperazin-1-yl)nonan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Synthesis and Intermediate Role

Synthesis Methods:

The synthesis of 1-(2-Methylpiperazin-1-yl)nonan-1-one typically involves the reaction of 2-methylpiperazine with nonanoyl chloride. This reaction is conducted in organic solvents like dichloromethane or chloroform, with triethylamine used to neutralize the hydrochloric acid produced during the process. Industrial methods may utilize continuous flow reactors for optimized yield and purity.

Role as an Intermediate:

This compound serves as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structure, which allows for various modifications that can enhance biological activity or chemical properties.

Biological Activities

Potential Biological Applications:

Research indicates that 1-(2-Methylpiperazin-1-yl)nonan-1-one exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds with piperazine rings can exhibit antimicrobial effects, making this compound a candidate for further exploration in this area.

- Anticancer Activity: The compound's structure suggests it may interact with cellular pathways involved in cancer progression, warranting investigation into its efficacy as a therapeutic agent.

Medical Research

Therapeutic Potential:

Ongoing research explores the potential of 1-(2-Methylpiperazin-1-yl)nonan-1-one as a therapeutic agent for various conditions:

- Neurological Disorders: The interaction of the piperazine moiety with neurotransmitter receptors could modulate neurotransmitter release and receptor sensitivity, indicating potential use in treating disorders such as anxiety or depression .

- Infectious Diseases: Preliminary studies suggest that this compound may have applications in treating certain infectious diseases due to its biological activity.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, 1-(2-Methylpiperazin-1-yl)nonan-1-one is utilized in producing specialty chemicals. Its unique chemical properties make it suitable as a building block for various applications in chemical manufacturing.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds related to piperazine derivatives:

Case Study 1: Antimicrobial Activity

A study demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various pathogens. This suggests that modifications to the piperazine structure could enhance efficacy against specific strains .

Case Study 2: Neurological Modulation

Research on piperazine compounds has shown their potential as negative allosteric modulators for glutamate receptors, which are crucial in neurological pathways. This positions 1-(2-Methylpiperazin-1-yl)nonan-1-one as a candidate for further exploration in CNS-related disorders .

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)nonan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including alterations in neurotransmitter release and receptor sensitivity . Additionally, the compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its action at intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in:

Piperazine substitution: 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one: Features a fluorobenzyl group at the 4-position and a chlorophenyl ethanone chain. This modification enhances lipophilicity (logP ~5.2) and may influence serotonin receptor affinity . 2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride: Incorporates a phenoxy group and shorter ketone chain (propanone), resulting in reduced molecular weight (MW 284.79 g/mol) and enhanced solubility in acidic conditions .

1-(2,6-Dimethoxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one: A phenyl-substituted nonanone with methoxy and hydroxyl groups, increasing hydrogen-bonding capacity (TPSA 87.2 Ų) .

Table 1: Structural Comparison of Selected Piperazine Derivatives

Table 2: Pharmacological Data for Selected Analogs

Commercial and Regulatory Status

- 1-(2-Methylpiperazin-1-yl)nonan-1-one: Available from suppliers like CymitQuimica in gram quantities, though pricing is inquiry-based .

- Controlled analogs : 2-Methyl-AP-237 is regulated under Swedish narcotics laws, underscoring regulatory scrutiny of psychoactive piperazines .

Biological Activity

1-(2-Methylpiperazin-1-yl)nonan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound 1-(2-Methylpiperazin-1-yl)nonan-1-one features a piperazine ring, which is known for its ability to interact with various biological targets, particularly neurotransmitter receptors. The presence of the nonanone chain influences its physicochemical properties, making it suitable for various applications in medicinal chemistry.

Biological Activities

Antimicrobial Properties

Research indicates that 1-(2-Methylpiperazin-1-yl)nonan-1-one exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential use as an antimicrobial agent in therapeutic applications.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has been associated with the inhibition of specific kinases involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action involves interaction with neurotransmitter receptors, particularly glutamate receptors. By modulating these receptors, the compound may influence neurotransmitter release and receptor sensitivity, which could be beneficial in treating neurological disorders .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 1-(2-Methylpiperazin-1-yl)octan-1-one | Octanone chain | Moderate antimicrobial activity |

| 1-(2-Methylpiperazin-1-yl)decan-1-one | Decanone chain | Higher lipid solubility |

| 1-(2-Methylpiperazin-1-yl)butan-1-one | Butanone chain | Lower potency in anticancer assays |

This table illustrates how variations in the carbon chain length affect the compound's biological activities and physicochemical properties.

Case Studies

Several case studies highlight the potential applications of 1-(2-Methylpiperazin-1-yl)nonan-1-one:

- Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in significant growth inhibition of various cancer cell lines, including breast and colorectal cancers. The growth inhibitory effect was dose-dependent, showcasing its potential as a lead compound for further development .

- Neuropharmacological Effects : Another study focused on the effects of 1-(2-Methylpiperazin-1-yl)nonan-1-one on anxiety-related behaviors in rodent models. The results indicated that the compound acted as a negative allosteric modulator at glutamate receptors, suggesting its potential use in treating anxiety disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.